molecular formula C16H17N3O4S B194010 (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid CAS No. 79750-46-2

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Cat. No.: B194010
CAS No.: 79750-46-2
M. Wt: 347.4 g/mol
InChI Key: UALOAEFJDPITFY-XOGJBXBPSA-N
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Description

Δ2-Cephalexin is an isomeric impurity of the semi-synthetic antibiotic Cephalexin

Mechanism of Action

Target of Action

Cephalexin Impurity F, also known as DELTA2-CEPHALEXIN, is a derivative of the first-generation cephalosporin antibiotic, Cephalexin . The primary targets of this compound are the bacterial cell walls, specifically the peptidoglycan layer, which provides mechanical stability to the cell .

Mode of Action

Cephalexin Impurity F, like its parent compound Cephalexin, contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . Unlike penicillins, cephalosporins are more resistant to the action of beta-lactamase , an enzyme produced by certain bacteria that can inactivate beta-lactam antibiotics.

Biochemical Pathways

This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Pharmacokinetics

The human jejunal permeability (Peff) of Cephalexin is 1.56 x 10^-4 cm/s, indicating its importance in drug absorption .

Result of Action

The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of gram-positive and gram-negative bacteria.

Action Environment

The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOAEFJDPITFY-XOGJBXBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554692
Record name (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79750-46-2
Record name (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 3
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 4
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 5
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 6
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

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